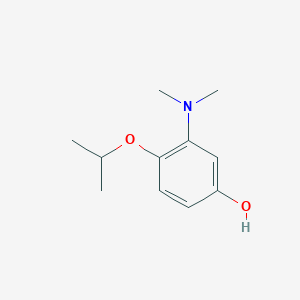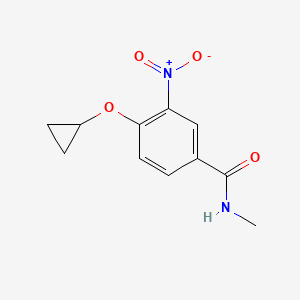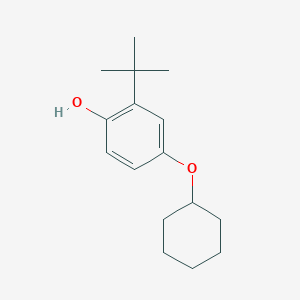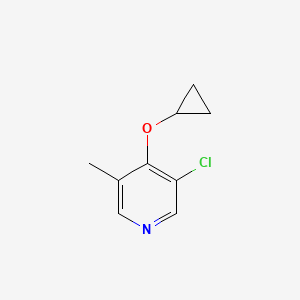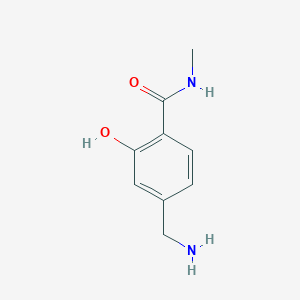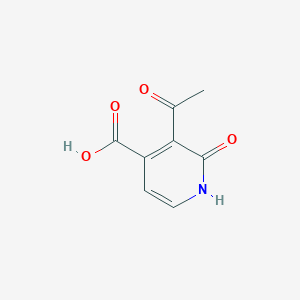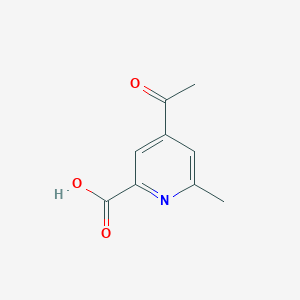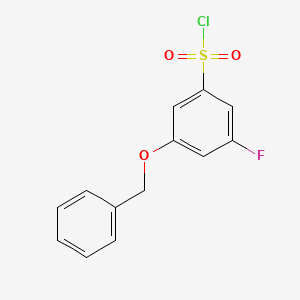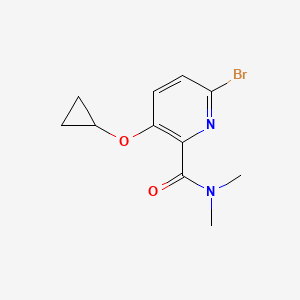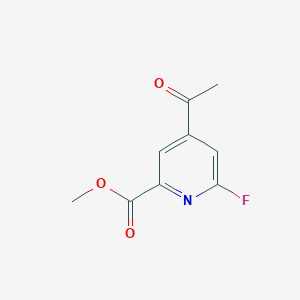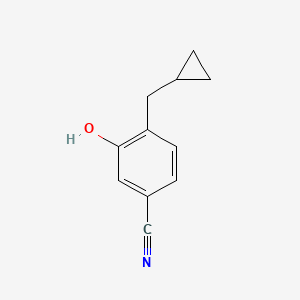
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile typically involves the introduction of a cyclopropylmethyl group to a hydroxybenzonitrile core. One common method involves the use of cyclopropylmethyl bromide as a synthetic building block. The reaction can be carried out under basic conditions using a strong base like sodium hydroxide or potassium hydroxide . The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the hydroxybenzonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethyl)-3-benzoylbenzonitrile.
Reduction: Formation of 4-(Cyclopropylmethyl)-3-aminobenzonitrile.
Substitution: Formation of halogenated derivatives depending on the halogenating agent used.
科学的研究の応用
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-(Cyclopropylmethyl)-3-methoxybenzonitrile
- 4-(Cyclopropylmethyl)-3-aminobenzonitrile
- 4-(Cyclopropylmethyl)-3-chlorobenzonitrile
Uniqueness
4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzonitrile core.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-(cyclopropylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-4-10(11(13)6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2 |
InChIキー |
AVKZCIFPIGIVAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=C(C=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


